1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole
Description
Properties
CAS No. |
873784-73-7 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-8-14(9-3-1)21-17-12-5-4-10-15(17)20-18(21)16-11-6-7-13-19-16/h1-13H |
InChI Key |
GOLYMOSSZYESCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reactants : o-phenylenediamine and a suitable aldehyde or ketone (e.g., benzaldehyde for phenyl substitution and pyridinecarboxaldehyde for pyridinyl substitution).
- Catalysts : Acidic catalysts such as hydrochloric acid (HCl) or ammonium chloride.
- Solvent : Ethanol or solvent-free conditions.
- Temperature : Typically 80–150°C depending on the catalyst and solvent.
Mechanism:
- The aldehyde reacts with one amino group of o-phenylenediamine, forming an imine intermediate.
- Cyclization occurs, leading to the formation of the benzimidazole ring.
- The reaction is completed by dehydration to yield the final product.
Example:
In a solvent-free microwave-assisted method, o-phenylenediamine reacts with benzaldehyde and pyridinecarboxaldehyde under acidic conditions at 150°C, yielding high-purity products within a short reaction time.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the efficiency of benzimidazole synthesis.
Procedure:
- Reactants : o-phenylenediamine, substituted aldehydes (e.g., benzaldehyde and pyridinecarboxaldehyde).
- Catalyst : HCl (70%).
- Microwave Parameters :
- Power: 150 W.
- Temperature: 150°C.
- Reaction Time: 40–60 minutes.
Advantages:
- Shorter reaction times compared to conventional heating.
- High yields and purity.
- Eco-friendly due to reduced solvent use.
One-Pot Multicomponent Reactions
One-pot methods combine multiple reactants in a single reaction vessel, simplifying synthesis and improving atom economy.
Example:
A one-pot reaction involving o-phenylenediamine, benzaldehyde, and pyridinecarboxaldehyde in ethanol with ammonium chloride as a catalyst at 90°C produces the target compound efficiently.
Solvent-Free Synthesis
Solvent-free reactions are gaining popularity due to their environmental benefits.
Procedure:
- Reactants : o-phenylenediamine and aldehydes.
- Catalyst : Acidic catalysts like ammonium chloride.
- Temperature : High temperatures (140–150°C) are used to drive the reaction without solvents.
Advantages:
Data Table: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Microwave-Assisted | HCl (70%) | 150 | 40–60 minutes | High | Fast, eco-friendly |
| One-Pot Multicomponent | Ammonium chloride | 90 | Several hours | Moderate | Simplified process |
| Solvent-Free | Ammonium chloride | 140–150 | Few hours | High | No solvent required |
| Conventional Condensation | HCl or other acids | 80–100 | Several hours | Moderate | Established method |
Notes on Optimization
- Catalyst Selection : Acidic catalysts like ammonium chloride or ceric ammonium nitrate are preferred for eco-friendly synthesis.
- Microwave Irradiation : Reduces energy consumption and improves reaction rates.
- Purification : Crystallization from ethanol or recrystallization techniques are commonly used to enhance product purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the benzimidazole and pyridine rings act as nucleophilic sites:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, 80°C | N-methyl derivative | 85% | |
| Acylation | AcCl, Et₃N, RT | N-acetyl derivative | 78% |
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes halogenation and nitration:
-
Bromination : Using Br₂ in acetic acid introduces bromine at the 5-position of the benzimidazole ring .
-
Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the phenyl group at the para position.
| Reaction Type | Reagent/Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 60°C | C5 | 70% | |
| Nitration | HNO₃/H₂SO₄, 0°C | Phenyl-C4 | 65% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl rings:
-
Suzuki Coupling : Reacts with aryl boronic acids at the 5-position of benzimidazole under Pd(PPh₃)₄ catalysis .
-
Sonogashira Coupling : Introduces alkynyl groups using terminal alkynes and CuI co-catalyst .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 5-Aryl-benzimidazole derivative | 83% | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, 80°C | 5-Alkynyl derivative | 75% |
Condensation and Cyclization
Reacts with carbonyl compounds to form fused heterocycles:
-
Schiff Base Formation : Condensation with aldehydes yields imine-linked derivatives, useful in coordination chemistry .
-
Heterocycle Synthesis : Reacts with thiourea or hydrazine to form triazine or pyrazole hybrids .
Metal Coordination and Catalysis
The pyridinyl nitrogen participates in metal-ligand interactions:
-
Pd Complexation : Forms stable complexes with Pd(II) for catalytic applications (e.g., Heck reactions).
-
Zn/Fe Coordination : Used in photocatalytic systems due to electron-transfer properties .
| Metal | Ligand Site | Application | Reference |
|---|---|---|---|
| Pd(II) | Pyridinyl N | Cross-coupling catalysis | |
| Fe(III) | Benzimidazole N | Redox-active catalysts |
Biological Activity-Driven Modifications
Structural tweaks enhance pharmacological properties:
-
TRPV-1 Antagonism : Introducing CF₃ or Cl at the benzimidazole C4 position improves receptor binding (IC₅₀ = 22 nM) .
-
Anti-inflammatory Activity : Methanesulphonamido substitution at C5 reduces edema by 97.6% in carrageenan-induced models .
| Modification Site | Functional Group | Biological Effect | Reference |
|---|---|---|---|
| C4 (Benzimidazole) | -CF₃ | TRPV-1 antagonism (IC₅₀ 22 nM) | |
| C5 (Benzimidazole) | -SO₂NHCH₃ | Anti-inflammatory (97.6% inhibition) |
Reduction and Oxidation
-
Reduction : Hydrogenation over Pd/C reduces the pyridine ring to piperidine, altering electronic properties .
-
Oxidation : KMnO₄ oxidizes the benzimidazole methyl group to carboxylic acid .
This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry, materials science, and catalysis. Strategic functionalization at specific positions (e.g., C5 of benzimidazole or C2′ of pyridine) dictates its physicochemical and biological behavior .
Scientific Research Applications
Anticancer Activity
1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole derivatives have been shown to exhibit notable anticancer properties. For instance, studies indicate that certain benzimidazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, including leukemia, melanoma, and lung cancers. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
Anthelmintic Properties
Research has highlighted the anthelmintic activity of benzimidazole derivatives, including 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole. These compounds have been tested against various helminths, showing efficacy that surpasses traditional treatments like albendazole. This positions them as promising candidates for developing new anthelmintic therapies .
Anti-inflammatory Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole have shown potential in reducing inflammation markers and pain in experimental models. For example, specific derivatives have demonstrated significant COX-2 inhibition, suggesting a pathway for developing new anti-inflammatory medications .
Neuropharmacological Applications
There is growing interest in the neuropharmacological effects of benzimidazole derivatives. Compounds related to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole have been studied for their ability to modulate neurotransmitter systems, particularly glutamatergic pathways implicated in epilepsy and other neurological disorders. Certain derivatives have been identified as noncompetitive antagonists of AMPA-type glutamate receptors, which are crucial targets in treating epilepsy .
Synergistic Effects in Mixed-Ligand Complexes
The integration of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole into mixed-ligand complexes has shown promise in enhancing bioactivity through synergistic effects. Such complexes can improve the efficacy of existing drugs and may lead to the development of novel therapeutic agents .
Photophysical Properties
Research has also explored the photophysical properties of benzimidazole derivatives, including their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique structural features of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole contribute to its ability to function as a light-emitting material due to its favorable electronic properties .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various benzimidazole derivatives, compounds similar to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole were tested against multiple cancer cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .
Case Study 2: Anthelmintic Efficacy
A comparative study on the anthelmintic activity of benzimidazole derivatives revealed that those containing the pyridine moiety demonstrated superior efficacy against Trichinella spiralis. The study highlighted the potential for developing new treatments based on these findings .
Case Study 3: Neuropharmacological Insights
Research into the neuropharmacological effects of benzimidazole derivatives found that certain compounds could effectively reduce seizure activity in animal models. This opens avenues for further exploration into their use as antiepileptic drugs .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions, affecting the electronic properties and reactivity of the resulting complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Crystallographic Insights
Crystal structures of related compounds, such as 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, reveal planar benzimidazole cores with intermolecular hydrogen bonds stabilizing the lattice . In contrast, thiophene-substituted derivatives (e.g., 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole) adopt non-planar conformations, reducing π-stacking efficiency .
Biological Activity
1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 263.29 g/mol
This compound features a benzimidazole core with a phenyl group and a pyridine ring, contributing to its unique biological properties.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole showed potent antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. For instance, derivatives were found to induce apoptosis in HL-60 human leukemia cells, with some compounds achieving an IC value as low as 0.028 nM against hepatitis C virus (HCV) .
| Compound | Cancer Cell Line | IC (nM) |
|---|---|---|
| 1-Pyridinyl-BZ | HL-60 | 0.028 |
| 2-Pyridinyl-BZ | SKOV-3 | 0.026 |
Antimicrobial Activity
1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole has shown promising antimicrobial activity against Gram-positive bacteria. A recent study reported that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and other pathogenic strains . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives have been well-documented. Compounds structurally related to 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole have been evaluated for their ability to reduce inflammation in vivo. In particular, studies demonstrated that these compounds could significantly lower pro-inflammatory cytokine levels in animal models .
Study on Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various benzimidazole derivatives, including those with pyridine substitutions. The results indicated that compounds with specific substituents at the 1 and 2 positions on the benzimidazole ring exhibited enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure–activity relationship that could guide future drug design .
Evaluation of Antimicrobial Properties
Another research effort focused on synthesizing new derivatives of 1-Pyridinyl-benzimidazole and assessing their antimicrobial activities. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of these compounds against various bacterial strains, revealing significant activity against resistant strains .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Condensation Reaction : Reacting o-phenylenediamine with a substituted aldehyde (e.g., pyridine-2-carboxaldehyde) under acidic or solvent-free conditions. For example, trifluoroacetic acid (TFA) is used as a catalyst in solvent-free synthesis to yield the benzimidazole core .
Functionalization : Introducing the phenyl group at the N1 position via nucleophilic substitution or alkylation. Potassium carbonate (K₂CO₃) is often employed as a base in reactions with aryl halides (e.g., 4-chlorobenzyl chloride) .
Key Characterization : IR spectroscopy (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (pyridyl proton shifts at δ 8.3–8.7 ppm), and mass spectrometry (m/z ~286 for [M+H]⁺) are standard for structural validation .
Advanced: How can researchers resolve contradictions in spectral data for substituted benzimidazole derivatives?
Methodological Answer:
Contradictions in NMR or IR data often arise from tautomerism or intermolecular interactions. Strategies include:
- 2D NMR (COSY, NOESY) : To confirm proton-proton correlations and spatial arrangements, especially for distinguishing between N1 and N3 tautomers .
- X-ray Crystallography : Resolve ambiguities by analyzing π-π stacking interactions (e.g., between benzimidazole and pyridyl rings, observed at ~3.5 Å distances) and hydrogen-bonding networks .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .
Advanced: What strategies are effective for optimizing reaction yields in solvent-free syntheses of benzimidazoles?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Compare trifluoroacetic acid (TFA, ~85% yield) versus p-toluenesulfonic acid (PTSA) or ionic liquids.
- Microwave Assistance : Reduces reaction time (e.g., from 6 hours to 20 minutes) while maintaining yields >90% .
- Solvent-Free Mechanochemistry : Ball milling enhances molecular contact, achieving near-quantitative yields for solid-phase reactions .
Basic: What characterization techniques beyond NMR/IR are critical for confirming the purity of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~250°C) and residual solvent content .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₄N₂O requires m/z 286.1106) .
- Fluorescence Spectroscopy : Monitors π-conjugated systems (emission λmax ~450 nm in DMSO), useful for detecting impurities .
Advanced: How can structure-activity relationship (SAR) studies guide the design of biologically active benzimidazole derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance antimicrobial activity (MIC ~2 µg/mL against S. aureus) .
- Heterocycle Fusion : Attach triazole or thiazole moieties to the benzimidazole core to improve binding to kinase targets (IC₅₀ < 1 µM) .
- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in enzymes like topoisomerase II .
Advanced: What computational approaches are recommended for predicting the excited-state behavior of benzimidazole-based ligands?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Simulates electronic transitions (e.g., π→π* at ~300 nm) and excited-state intramolecular proton transfer (ESIPT) .
- Molecular Dynamics (MD) : Analyzes solvent effects on fluorescence quenching in polar solvents .
- Crystal Packing Analysis : Software like Mercury (CCDC) visualizes π-π interactions and hydrogen bonds influencing photophysical properties .
Basic: How do researchers assess the stability of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole under varying pH conditions?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~280 nm) in buffers (pH 1–13) over 24 hours.
- HPLC Purity Tracking : Detect degradation products (e.g., hydrolyzed imidazole rings) using C18 columns (retention time ~8.2 min) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH; >90% purity retention after 4 weeks indicates robustness .
Advanced: What experimental designs are effective for evaluating the antitumor potential of benzimidazole derivatives?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- In Vivo Xenograft Models : Dose optimization (e.g., 50 mg/kg/day) and toxicity profiling (ALT/AST levels) in nude mice .
Table 1: Key Physicochemical Properties of 1-Phenyl-2-(pyridin-2-yl)-1H-benzimidazole
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 286.32 g/mol | |
| Melting Point | 198–202°C | |
| LogP (Octanol-Water) | 3.2 ± 0.3 | |
| Fluorescence Quantum Yield | 0.45 in DMSO | |
| Thermal Decomposition | Onset at 250°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
